

Molecular weight of Benzoic acid, 4-hydroxy-3-nitro-, ethyl ester

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Compound of Interest

Compound Name: Ethyl 4-hydroxy-3-nitrobenzoate

Cat. No.: B098181

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An In-depth Technical Guide to Ethyl 4-hydroxy-3-nitrobenzoate

This technical guide provides a comprehensive overview of **Ethyl 4-hydroxy-3-nitrobenzoate**, a significant organic compound utilized as an intermediate in various synthetic processes. The document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry, offering detailed information on its properties, synthesis, and potential applications.

Physicochemical Properties

Ethyl 4-hydroxy-3-nitrobenzoate is an organic compound with the chemical formula $C_9H_9NO_5$.^[1] It presents as an orange to brown solid crystal.^[1] It is readily soluble in organic solvents such as ethanol, ether, and dimethylformamide.^[1]

Property	Value	Source
Molecular Formula	C ₉ H ₉ NO ₅	[1] [2] [3] [4] [5]
Molecular Weight	211.17 g/mol	[2] [3] [4] [5]
IUPAC Name	ethyl 4-hydroxy-3-nitrobenzoate	[2] [4]
CAS Number	19013-10-6	[1] [2] [5]
Appearance	Orange to brown solid crystal	[1]
Melting Point	69-71°C or 104-106°C	[1]
Boiling Point	323.5°C at 760 mmHg	[1]
Density	1.37 g/cm ³	[1]
Flash Point	149.5°C	[1]
Vapor Pressure	0.000138 mmHg at 25°C	[1]
Refractive Index	1.577	[1]

Synthesis Protocol

The synthesis of **Ethyl 4-hydroxy-3-nitrobenzoate** can be achieved through the esterification of 4-hydroxy-3-nitrobenzoic acid. A common laboratory-scale protocol is as follows:

Materials:

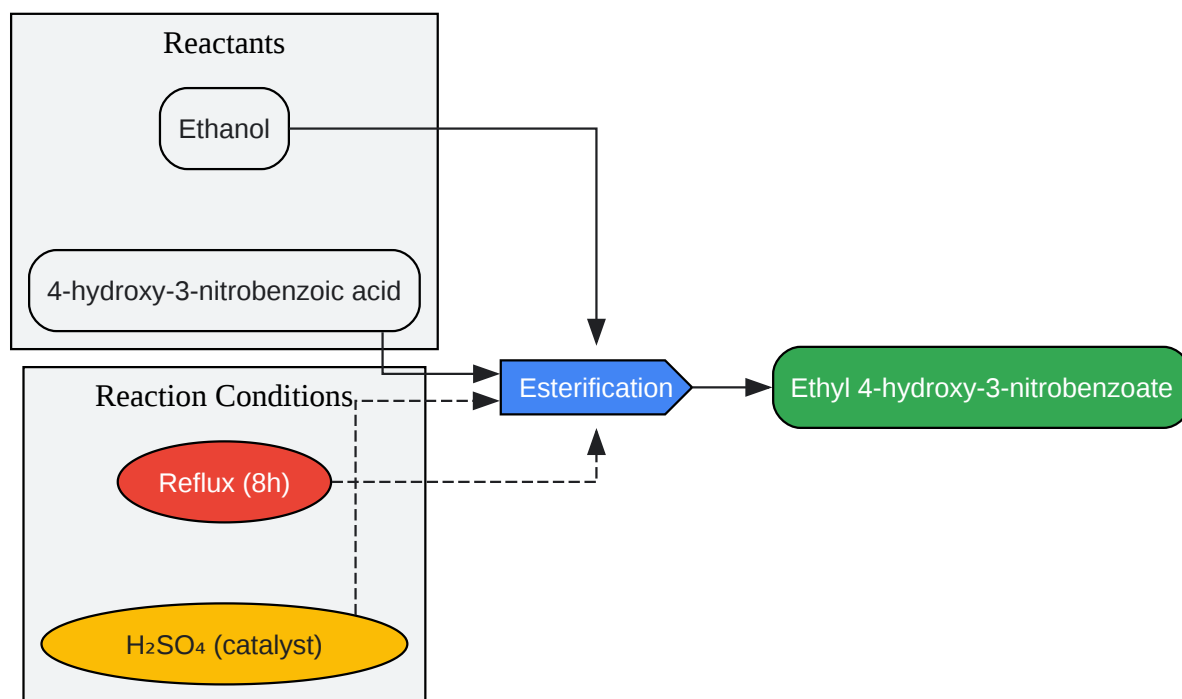
- 4-hydroxy-3-nitrobenzoic acid
- Absolute ethanol
- Concentrated sulfuric acid (H₂SO₄) or dry hydrogen chloride (HCl) gas
- Ethyl acetate
- Anhydrous magnesium sulfate (MgSO₄)

- Water
- Reaction flask with reflux condenser
- Heating mantle
- Separatory funnel
- Rotary evaporator

Procedure:

- In a round-bottom flask, dissolve 4-hydroxy-3-nitrobenzoic acid in an excess of absolute ethanol.
- Carefully add a catalytic amount of concentrated sulfuric acid to the solution.^[6] Alternatively, the reaction can be carried out in the presence of dry hydrogen chloride.^[7]
- Equip the flask with a reflux condenser and heat the mixture to reflux for several hours (e.g., 8 hours) to ensure the completion of the esterification reaction.^[6]
- After the reaction is complete, allow the mixture to cool to room temperature.
- Remove the excess ethanol using a rotary evaporator.^[6]
- Dilute the residue with water and transfer it to a separatory funnel.
- Extract the aqueous layer multiple times with ethyl acetate.^[6]
- Combine the organic extracts and dry them over anhydrous magnesium sulfate.^[6]
- Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude **Ethyl 4-hydroxy-3-nitrobenzoate**.^[6]
- The crude product can be further purified by recrystallization or column chromatography if necessary.

An alternative method involves the nitration of ethyl 4-hydroxybenzoate using nitric acid at a controlled temperature.[8]



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